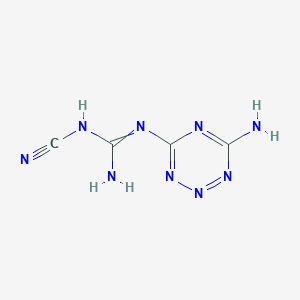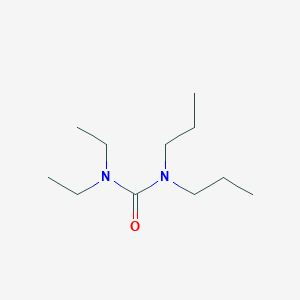![molecular formula C10H18O2 B14597590 2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol CAS No. 60320-27-6](/img/structure/B14597590.png)
2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol is an organic compound characterized by its unique structure, which includes an octadienyl group attached to an ethan-1-ol moiety via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol typically involves the reaction of octa-1,3-diene with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases can be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of saturated alcohols.
Substitution: The ether linkage in the compound can be susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various ether derivatives.
Aplicaciones Científicas De Investigación
2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding.
Comparación Con Compuestos Similares
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol: Similar structure but with an amino group instead of an ether linkage.
2-[(Octa-1,3-dien-1-yl)thio]ethan-1-ol: Contains a sulfur atom in place of the oxygen in the ether linkage.
Uniqueness: 2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol is unique due to its specific ether linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
60320-27-6 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-octa-1,3-dienoxyethanol |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-12-10-8-11/h5-7,9,11H,2-4,8,10H2,1H3 |
Clave InChI |
DSLGGXPPWVYDDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC=COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)



![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)
![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)



![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
